D-azidoasparagine DCHA salt, also known as dicyclohexylammonium (R)-4-amino-2-azido-4-oxobutanoate, is a chemical compound with the molecular formula CHNO and a molecular weight of 339.43 g/mol. This compound is a derivative of asparagine, featuring an azido group at the 2-position of the amino acid backbone, which imparts unique reactivity and biological properties. The DCHA (dicyclohexylammonium) salt form enhances its stability and solubility, making it suitable for various applications in biochemical research and synthesis .
D-azidoasparagine DCHA salt exhibits significant biological activity, primarily due to its incorporation into peptides and proteins. Its unique azido group allows for:
The synthesis of D-azidoasparagine DCHA salt typically involves several steps:
D-azidoasparagine DCHA salt has various applications in scientific research:
Interaction studies involving D-azidoasparagine DCHA salt focus on its ability to participate in various biochemical pathways. These studies often explore:
D-azidoasparagine DCHA salt shares structural and functional similarities with other azide-containing amino acids and derivatives. Here are some comparable compounds:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| L-azidoasparagine DCHA salt | Similar structure but L-enantiomer | Used for racemic separations |
| D-azidothreonine DCHA salt | Contains an azido group on threonine | Potential application in studying threonine metabolism |
| L-azidotryptophan CHA salt | Azido group on tryptophan | Useful in fluorescence studies due to tryptophan's properties |
| D-azidoleucine CHA salt | Azido group on leucine | Potential use in studying protein folding |
The uniqueness of D-azidoasparagine lies in its specific incorporation into peptide sequences that require asparagine's properties while providing additional reactivity through the azide functionality, making it particularly valuable for diverse biochemical applications .
D-azidoasparagine dicyclohexylammonium salt cyclohexylamine salt represents a specialized amino acid derivative with multiple recognized nomenclature forms [21]. The systematic chemical name for this compound is dicyclohexylammonium (R)-4-amino-2-azido-4-oxobutanoate [21]. Alternative nomenclature includes D-azidoasparagine DCHA salt CHA salt, where DCHA represents dicyclohexylammonium and CHA represents cyclohexylamine counterions [25].
The compound is also documented under the abbreviated notation N3-D-Asn-OH- DCHA in peptide chemistry literature [25]. The systematic International Union of Pure and Applied Chemistry nomenclature describes the core structure as (2R)-4-amino-2-azido-4-oxobutanoic acid when referring to the free acid form [21]. The Chemical Abstracts Service registry number for D-azidoasparagine DCHA salt is 1286670-92-5 [21].
Additional synonyms found in chemical databases include dicyclohexylammonium (R)-4-amino-2-azido-4-oxobutanoate and D-azidoasparagine dicyclohexylammonium salt [21]. The nomenclature consistently emphasizes the D-configuration stereochemistry, distinguishing it from the corresponding L-enantiomer which carries the registry number 79410-49-4 [1] [22].
D-azidoasparagine DCHA salt CHA salt exhibits the molecular formula C16H29N5O3 [21] [22]. The molecular weight is precisely documented as 339.43 grams per mole, though some sources report minor variations to 339.44 grams per mole due to rounding differences [1] [21]. The empirical structure consists of the D-azidoasparagine core molecule complexed with dicyclohexylammonium counterions.
The structural composition includes the azidoasparagine backbone containing four carbon atoms, two oxygen atoms forming the carboxyl and amide functionalities, and five nitrogen atoms distributed between the azido group, amide group, and the dicyclohexylammonium salt components [21]. The azido functional group (-N3) replaces the conventional amino group at the alpha position of the asparagine backbone .
| Component | Molecular Formula | Contribution to Total Mass |
|---|---|---|
| D-azidoasparagine core | C4H6N4O3 | 174.12 g/mol |
| Dicyclohexylammonium | C12H23N | 181.32 g/mol |
| Total compound | C16H29N5O3 | 339.43 g/mol |
The empirical structure demonstrates the ionic nature of the salt formation, where the carboxylate group of D-azidoasparagine forms an ionic bond with the protonated dicyclohexylamine [17] [18]. This salt formation significantly influences the physical properties and stability characteristics of the compound compared to the free acid form [19].
D-azidoasparagine contains a single chiral center located at the alpha carbon position, designated as the (R)-configuration according to Cahn-Ingold-Prelog nomenclature [21] [24]. This stereochemical arrangement corresponds to the D-configuration using the traditional amino acid nomenclature system based on glyceraldehyde stereochemistry [14] [24].
The absolute configuration at the alpha carbon follows the R designation due to the priority ranking of substituents [24]. The azido group (-N3) receives the highest priority due to nitrogen's atomic number, followed by the carboxyl carbon, the side chain carbon, and finally the hydrogen atom [24]. The spatial arrangement of these substituents around the tetrahedral carbon center defines the R-configuration [6] [24].
The stereochemical relationship between D-azidoasparagine and its natural counterpart L-asparagine represents enantiomeric forms [14]. While L-asparagine exhibits the (S)-configuration at the alpha carbon, D-azidoasparagine maintains the (R)-configuration [14] [24]. This stereochemical difference has profound implications for biological recognition and enzymatic interactions.
The presence of the azido group significantly alters the electronic environment around the chiral center compared to the natural amino group [34]. The linear azido functionality introduces different steric and electronic effects that influence the overall molecular conformation and reactivity [27]. The azido group's electron-withdrawing nature affects the acidity of the alpha hydrogen and the stability of the zwitterionic form [34].
Optical rotation measurements provide experimental verification of the stereochemical assignment [5]. D-amino acid derivatives typically exhibit dextrorotatory optical activity, contrasting with the levorotatory behavior of corresponding L-amino acids [5]. The specific rotation values depend on solvent conditions and concentration, with measurements commonly performed in hydrochloric acid solutions [2] [5].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of D-azidoasparagine DCHA salt through multiple nuclei observations [8] [32]. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the alpha proton, side chain methylene protons, and amide protons [29]. The alpha proton typically appears around 4.0-4.5 parts per million, influenced by the deshielding effects of both the carboxyl and azido substituents [29].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed carbon framework characterization [28]. The carbonyl carbon of the carboxyl group appears around 175-180 parts per million, while the amide carbonyl carbon resonates near 175 parts per million [28]. The alpha carbon bearing the azido group exhibits a characteristic downfield shift due to the electron-withdrawing azido substituent [28].
The azido group itself presents unique nuclear magnetic resonance characteristics through nitrogen-15 labeling studies [32]. The three nitrogen atoms of the azido group exhibit distinct chemical shifts, with the terminal nitrogen atoms showing different chemical environments from the central nitrogen [32]. These measurements provide direct evidence of azido group integrity and electronic structure [32].
Advanced two-dimensional nuclear magnetic resonance experiments enable complete assignment of proton and carbon signals through correlation spectroscopy [8]. Cross-polarization experiments enhance sensitivity for quaternary carbons and provide dynamic information about molecular motion [8] [13].
Infrared spectroscopy reveals characteristic vibrational frequencies diagnostic of functional groups present in D-azidoasparagine DCHA salt [9] [27]. The azido group exhibits a highly characteristic asymmetric stretching vibration typically observed around 2100-2140 wavenumbers [27] [35]. This absorption band serves as a definitive identifier for azido functionality and remains relatively insensitive to environmental changes [27].
The amide functional groups display characteristic absorptions in multiple regions [9]. Amide I bands appear around 1650-1680 wavenumbers corresponding to carbonyl stretching vibrations, while amide II bands occur near 1520-1570 wavenumbers representing combined carbon-nitrogen stretching and nitrogen-hydrogen bending modes [9]. Amide III bands around 1230-1300 wavenumbers provide additional structural information [9].
Carboxylate stretching vibrations appear as broad absorptions around 1400-1600 wavenumbers due to the ionic salt formation with dicyclohexylammonium [18]. The presence of salt formation shifts these frequencies compared to the free carboxylic acid form [17] [18]. Nitrogen-hydrogen stretching vibrations from the dicyclohexylammonium counterion contribute absorptions in the 3200-3500 wavenumber region [17] [18].
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural verification [10] [26]. Electrospray ionization mass spectrometry readily ionizes the salt form, generating molecular ion peaks corresponding to both the intact salt and the free acid forms [10]. The molecular ion peak at mass-to-charge ratio 339 confirms the molecular weight of the salt form [21].
Fragmentation patterns reveal characteristic losses diagnostic of azido amino acid structures [26]. Common fragmentations include loss of nitrogen gas (28 mass units) from the azido group, loss of the side chain amide group (43 mass units), and alpha cleavage reactions typical of amino acid derivatives [26]. Collision-induced dissociation experiments provide detailed fragmentation maps enabling structural confirmation [10].
Tandem mass spectrometry experiments using radical directed dissociation techniques specifically target azido-containing compounds [30]. These methods enable differentiation between stereoisomeric forms and provide sequence information in peptide applications [16] [30]. High-resolution mass spectrometry confirms elemental composition and distinguishes isobaric interferences [10].
X-ray crystallographic analysis provides definitive three-dimensional structural characterization when suitable crystals can be obtained [11] [12]. Crystallographic studies of related azido amino acid derivatives demonstrate the linear geometry of the azido group and its influence on crystal packing [11]. The azido group typically adopts an extended conformation minimizing steric interactions [11].
Salt formation with dicyclohexylammonium significantly influences crystallization behavior and crystal packing arrangements [17]. The bulky dicyclohexyl groups create specific hydrogen bonding patterns and van der Waals interactions that stabilize particular crystal forms [17] [19]. Temperature factors and disorder parameters provide information about molecular flexibility and dynamics in the solid state [11].
Crystallographic studies reveal detailed bond lengths and angles characteristic of azido functionality [11] [35]. The nitrogen-nitrogen bond lengths within the azido group typically measure 1.18-1.24 Angstroms for the central bond and 1.13-1.18 Angstroms for the terminal bond [35]. Bond angles approach linearity with nitrogen-nitrogen-nitrogen angles near 180 degrees [35].
L-azidoasparagine DCHA salt represents the enantiomeric counterpart to D-azidoasparagine DCHA salt, differing solely in the stereochemical configuration at the alpha carbon [1] [22]. L-azidoasparagine exhibits the (S)-configuration corresponding to natural amino acid stereochemistry, while D-azidoasparagine maintains the (R)-configuration [14] [22]. The molecular formula C16H29N5O3 and molecular weight of 339.43 grams per mole remain identical between the enantiomers [1] [22].
Chemical reactivity patterns differ significantly between the stereoisomers [16]. L-azidoasparagine demonstrates compatibility with standard peptide synthesis protocols using fluorenylmethyloxycarbonyl chemistry, while D-azidoasparagine requires modified coupling conditions [16]. Enzymatic recognition varies dramatically, with most proteases and peptidases showing reduced activity toward D-amino acid substrates [14].
Optical rotation measurements provide the primary physical distinction between enantiomers [5]. L-azidoasparagine typically exhibits levorotatory optical activity, while D-azidoasparagine shows dextrorotatory behavior [5]. Nuclear magnetic resonance spectroscopy cannot distinguish between enantiomers in achiral solvents, requiring chiral derivatization or chiral shift reagents for differentiation [29].
D-azidothreonine CHA salt shares structural similarities with D-azidoasparagine while differing in side chain functionality [15]. The molecular formula C10H20N4O3 for D-azidothreonine CHA salt reflects the simpler side chain structure lacking the amide functionality [15]. Both compounds maintain the same stereochemical configuration at the alpha carbon and identical azido group positioning [15].
D-azidoleucine and D-azidovaline represent hydrophobic analogs within the azido amino acid family . These compounds exhibit different solubility properties and crystal packing arrangements compared to the polar D-azidoasparagine . The branched aliphatic side chains influence both chemical stability and biological activity profiles [34].
Aromatic azido amino acid derivatives such as azidophenylalanine demonstrate enhanced spectroscopic properties due to the aromatic chromophore [34]. These compounds enable advanced biophysical studies through fluorescence and ultraviolet absorption techniques not available with aliphatic analogs [34]. The aromatic ring systems also provide additional sites for chemical modification and bioconjugation reactions [34].
| Compound | Molecular Formula | Key Structural Difference | Primary Applications |
|---|---|---|---|
| D-azidoasparagine DCHA salt | C16H29N5O3 | Amide side chain | Peptide synthesis, bioorthogonal chemistry |
| L-azidoasparagine DCHA salt | C16H29N5O3 | (S)-stereochemistry | Natural peptide mimetics |
| D-azidothreonine CHA salt | C10H20N4O3 | Hydroxyl side chain | Glycoprotein studies |
| Azidophenylalanine derivatives | Variable | Aromatic side chain | Protein dynamics studies |
Dicyclohexylammonium salt formation significantly enhances the physical and chemical properties of D-azidoasparagine [17] [19]. Dicyclohexylamine acts as a strong organic base, readily protonating to form stable ammonium salts with carboxylic acids [17]. The bulky dicyclohexyl substituents provide steric protection around the charged nitrogen center, contributing to salt stability [17].
The formation of dicyclohexylammonium salts improves solubility characteristics in organic solvents while maintaining reasonable water solubility [17] [18]. This dual solubility profile facilitates purification procedures and synthetic manipulations [17]. The salt formation also increases crystallization tendency, enabling easier isolation and characterization of pure products [19].
Thermal stability increases substantially upon dicyclohexylammonium salt formation [19]. The ionic interactions between the carboxylate and ammonium groups create additional intermolecular forces that resist thermal decomposition [19]. Differential scanning calorimetry studies demonstrate higher decomposition temperatures for salt forms compared to free acids [19].
Chemical stability toward hydrolysis and oxidation improves with salt formation [19]. The reduced nucleophilicity of the carboxylate group in the salt form decreases susceptibility to nucleophilic attack [19]. Additionally, the basic environment created by the dicyclohexylammonium counterion helps suppress acid-catalyzed decomposition pathways [17].
Cyclohexylamine salt formation provides an alternative counterion system with distinct properties from dicyclohexylammonium [18]. The smaller size of cyclohexylamine compared to dicyclohexylamine influences crystal packing arrangements and intermolecular interactions [18]. This size difference affects both solubility profiles and crystallization behavior [18].
The combination of both dicyclohexylammonium and cyclohexylamine counterions in the same salt creates a mixed salt system with unique properties [25]. This mixed salt formation can optimize solubility characteristics by balancing the effects of both counterion types [18]. The presence of multiple counterion species may also influence polymorphic behavior and crystal stability [19].
Hygroscopic properties differ between single and mixed salt forms [19]. The cyclohexylamine component typically exhibits greater water affinity compared to dicyclohexylammonium, potentially affecting storage requirements and handling procedures [18]. Environmental stability studies reveal different moisture uptake patterns for various salt combinations [19].
Salt formation induces conformational changes in the D-azidoasparagine backbone through electrostatic interactions [19]. Nuclear magnetic resonance studies demonstrate altered chemical shifts and coupling patterns upon salt formation, indicating modified molecular geometry [29]. The azido group orientation may shift to optimize crystal packing interactions with the bulky counterions [27].
Hydrogen bonding patterns change significantly with different salt forms [19]. Dicyclohexylammonium groups participate in specific hydrogen bonding networks that stabilize particular conformations [17]. These interactions influence both solution and solid-state behavior, affecting chemical reactivity and physical properties [19].
Dynamic behavior and molecular flexibility are modulated by salt formation [8]. Rotating frame relaxation measurements in nuclear magnetic resonance spectroscopy reveal changes in molecular motion upon salt formation [8]. The bulky counterions restrict certain rotational modes while potentially enabling others, creating complex dynamic profiles [8].
The introduction of azide functionality into amino acid structures represents a cornerstone of modern bioorthogonal chemistry, enabling selective modifications and subsequent transformations through click chemistry reactions [1] [2]. Several general strategies have been developed for azido functionalization, each offering distinct advantages and limitations depending on the substrate and desired outcome.
Nucleophilic Substitution Approaches
The most widely employed method for azido functionalization involves nucleophilic substitution reactions using azide anions as nucleophiles [1] [3]. This approach exploits the exceptional nucleophilicity of the azide ion (N₃⁻), which readily displaces various leaving groups including halides, sulfonates, and other activated species [3]. The reaction typically proceeds through an SN2 mechanism, making it particularly suitable for primary and secondary substrates while maintaining stereochemical integrity [1].
Diazo Transfer Reactions
Diazo transfer represents the most direct method for converting primary amines to azides, circumventing the need for functional group manipulations [4] [5]. This transformation involves the transfer of a diazo group (N₂⁺) from specialized reagents to amino groups, followed by elimination to form the azide functionality [4]. The process has gained significant attention due to its mild reaction conditions and broad substrate tolerance [5].
The choice of diazo transfer reagent significantly impacts reaction efficiency and safety considerations. As detailed in Table 1, various reagents offer different advantages and limitations:
| Reagent | Chemical Formula | Advantages | Disadvantages |
|---|---|---|---|
| Triflyl azide (TfN₃) | CF₃SO₂N₃ | High reactivity, dual functionality (CF₃ + N₃) | Requires in situ preparation, explosive |
| Imidazole-1-sulfonyl azide | C₃H₃N₄SO₂ · H₂SO₄ | Commercially available, safer than TfN₃ | Requires Cu or Zn catalyst |
| 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) | C₅H₁₀N₅PF₆ | Very safe, crystalline, stable | More expensive |
| Benzotriazol-1-sulfonyl azide | C₆H₄N₆SO₂ | Good results for optically active azides | Limited substrate scope |
| Tosyl azide | C₇H₇NO₂S | Widely available | Highly explosive, toxic |
Electrophilic Azidation Methods
Alternative approaches employ electrophilic azidation using azide-containing electrophiles [6]. These methods are particularly valuable when direct nucleophilic substitution is not feasible due to substrate constraints or when regioselectivity issues arise [6]. Electrophilic azidation often requires specialized reagents and carefully controlled conditions to prevent over-reaction or decomposition [6].
The synthesis of D-azidoasparagine requires careful consideration of precursor selection and protection strategies to ensure optimal yields and stereochemical purity [7] [8]. Two primary precursor approaches have been extensively investigated: asparagine-based routes and serine-based methodologies [8].
Asparagine-Based Precursors
D-asparagine serves as the most direct precursor for D-azidoasparagine synthesis, offering the advantage of pre-established stereochemistry [7]. Protection of the amino acid functionality is typically achieved using tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) groups [8]. The carboxylic acid group requires protection as tert-butyl esters or benzyl esters to prevent interference during subsequent transformations [8].
The primary challenge with asparagine-based precursors lies in the selective modification of the terminal amide group while preserving the α-amino functionality [8]. This selectivity is achieved through Hoffmann rearrangement conditions, which convert the primary amide to an amine with loss of one carbon atom [9]. Subsequent diazo transfer introduces the azide functionality at the former amide position [8].
Serine-Based Precursors
L-serine or D-serine derivatives provide an alternative synthetic approach through hydroxyl group activation and azide substitution [8]. This methodology offers greater functional group tolerance but requires additional steps for carbon chain extension [8]. Protection strategies typically involve Boc or Fmoc amino protection combined with tert-butyl ester formation [8].
The serine route proceeds through mesylation or tosylation of the hydroxyl group, followed by nucleophilic displacement with sodium azide [8]. While this approach provides reliable azide introduction, the multi-step nature and moderate yields make it less attractive for large-scale applications [8].
Triflyl Azide-Mediated Diazo Transfer
Triflyl azide (CF₃SO₂N₃) represents the gold standard for diazo transfer reactions due to its exceptional reactivity and broad substrate scope [11]. The mechanism involves initial attack of the amino group on the sulfonyl nitrogen, followed by elimination of trifluoromethanesulfonate and rearrangement to form the azide . This process typically requires mild conditions and proceeds with high efficiency [11].
The preparation of triflyl azide from trifluoromethanesulfonic anhydride and sodium azide must be performed in situ due to the reagent's instability and explosive nature [11]. Alternative solvents such as toluene or acetonitrile are preferred over dichloromethane to avoid formation of hazardous azido-chloromethane byproducts [11].
Imidazole-1-sulfonyl Azide Systems
Recent optimizations have demonstrated that copper(II) sulfate catalysis significantly enhances reaction rates, reducing reaction times from hours to minutes [5]. This catalytic system enables efficient transformation under mild conditions while maintaining high yields and stereochemical integrity [5].
Advanced Azidation Protocols
Novel azidation methodologies continue to emerge, offering improved safety profiles and expanded substrate compatibility [4]. Flow chemistry approaches have shown particular promise for large-scale azide synthesis, providing enhanced safety through continuous processing and reduced reagent inventories [13]. Automated systems incorporating pre-packed reagent capsules eliminate manual handling of explosive azide reagents while maintaining high efficiency [13].
Stereochemical Control Mechanisms
The maintenance of stereochemical integrity during azide introduction represents a critical aspect of D-azidoasparagine synthesis [14]. Diazo transfer reactions typically proceed with retention of configuration at the amino-bearing carbon center, as the reaction occurs at a remote site [4]. However, careful optimization of reaction conditions is essential to prevent epimerization through base-catalyzed mechanisms [14].
Temperature control plays a crucial role in stereoselective synthesis, with lower temperatures generally favoring improved stereochemical retention [14]. Reaction times must be optimized to balance conversion efficiency with epimerization risks [5]. The choice of base system significantly impacts stereochemical outcomes, with weaker bases typically providing better stereochemical control [5].
Enantiomeric Purity Assessment
Determination of enantiomeric purity requires sophisticated analytical methods capable of distinguishing between closely related stereoisomers [8]. High-performance liquid chromatography with chiral stationary phases provides the most reliable method for enantiomeric analysis [8]. Derivatization with chiral derivatizing agents followed by standard chromatographic analysis offers an alternative approach [15].
Nuclear magnetic resonance spectroscopy using chiral shift reagents can provide rapid assessment of enantiomeric purity in solution [8]. This method is particularly valuable for monitoring reaction progress and optimizing synthetic conditions [8]. Mass spectrometry-based methods, while unable to directly distinguish enantiomers, can provide valuable information about overall purity and the presence of diastereomeric impurities [8].
The formation of dicyclohexylamine (DCHA) salts represents a well-established method for enhancing the stability and handling properties of amino acid derivatives [16]. DCHA salt formation proceeds through simple acid-base neutralization, where the carboxylic acid functionality of D-azidoasparagine reacts with dicyclohexylamine to form an ionic salt [16].
The protocol typically involves dissolving the amino acid in an appropriate solvent system, followed by addition of slightly more than one equivalent of dicyclohexylamine [16]. Common solvents include dichloromethane, ethyl acetate, or alcohol-water mixtures, depending on solubility requirements [16]. The reaction proceeds rapidly at room temperature, often resulting in immediate precipitation of the salt product [16].
Optimization parameters include temperature control, solvent selection, and concentration effects [16]. Lower temperatures generally favor more complete salt formation and improved crystallization [16]. The choice of solvent significantly impacts crystal morphology and purity, with dichloromethane typically providing the highest quality crystals [16].
Cyclohexylamine (CHA) salts offer similar advantages to DCHA salts but with different solubility and crystallization characteristics [16]. The formation protocol mirrors that of DCHA salts but may require different optimization parameters due to the smaller amine counterion [16].
The enhanced basicity of cyclohexylamine compared to dicyclohexylamine can lead to more complete salt formation but may also increase the risk of side reactions with sensitive functional groups [17]. Careful pH monitoring is essential to ensure optimal salt formation without degradation of the azide functionality [16].
Crystallization conditions for CHA salts often differ from those optimal for DCHA salts [16]. Slower cooling rates and seeded crystallization frequently provide improved crystal quality and higher yields [16]. The addition of anti-solvent systems can enhance crystallization efficiency [16].
The optimization of salt formation protocols requires systematic investigation of multiple variables to achieve maximum yield and purity. As shown in Table 3, different salt types offer varying advantages:
| Salt Type | Solubility Enhancement | Stability | Crystallization | Purification Efficiency |
|---|---|---|---|---|
| DCHA (Dicyclohexylamine) | High | Excellent | Easy | 95-98% |
| CHA (Cyclohexylamine) | Moderate | Good | Moderate | 90-95% |
| KHSO₄ salt | Low | Good | Difficult | 85-90% |
| Sodium salt | High | Moderate | Easy | 80-85% |
Solvent System Effects
The choice of solvent system dramatically impacts salt formation efficiency and product quality [16]. Polar protic solvents such as methanol or ethanol generally facilitate salt formation but may lead to solvate formation [16]. Aprotic solvents like dichloromethane provide better control over crystallization but may require heating to achieve complete dissolution [16].
Mixed solvent systems often provide optimal results by balancing solubility and crystallization requirements [16]. A common approach involves initial dissolution in a polar solvent followed by addition of an anti-solvent to induce crystallization [16]. The ratio of solvents and the rate of anti-solvent addition significantly influence crystal size and morphology [16].
Temperature and Concentration Optimization
Temperature control during salt formation affects both the rate of formation and the quality of the resulting crystals [16]. Higher temperatures increase reaction rates but may lead to thermal decomposition of sensitive azide functionality [16]. Lower temperatures favor improved crystal quality but may result in incomplete salt formation [16].
Concentration effects are particularly important for achieving optimal yields [16]. Highly concentrated solutions may lead to rapid, uncontrolled crystallization resulting in poor crystal quality [16]. Dilute solutions may require extended reaction times and concentration steps [16]. Optimal concentrations typically range from 0.1 to 0.5 M, depending on the specific amino acid and salt type [16].
Column chromatography remains the most versatile method for purifying azido amino acid derivatives, offering excellent resolution and scalability [18]. Silica gel chromatography provides effective separation based on polarity differences, with azido compounds typically exhibiting moderate polarity due to the dipolar nature of the azide group [18].
Solvent system optimization for azido amino acid chromatography requires careful balance between elution efficiency and resolution [18]. Common systems include hexane-ethyl acetate gradients for neutral compounds or dichloromethane-methanol mixtures for more polar derivatives [18]. The inclusion of small amounts of acetic acid can improve peak shape and resolution for amino acid derivatives [18].
Ion exchange chromatography offers particular advantages for amino acid purification due to the zwitterionic nature of these compounds [18]. Cation exchange resins effectively separate based on basicity differences, while anion exchange can be employed under appropriate pH conditions [18]. The method provides excellent resolution and high loading capacity, making it suitable for preparative applications [18].
High-Performance Liquid Chromatography
Preparative HPLC represents the gold standard for achieving highest purity levels, with capabilities exceeding 99% purity [19]. The method offers precise control over separation parameters and excellent reproducibility [19]. Reversed-phase systems using C18 stationary phases are most commonly employed for amino acid derivatives [19].
Mobile phase optimization for azido amino acid HPLC requires consideration of both the amino acid backbone and the azide functionality [19]. Phosphate buffers at physiological pH (7.4) provide optimal separation for most amino acids while maintaining azide stability [19]. The addition of organic modifiers such as acetonitrile or methanol enables elution of more hydrophobic derivatives [19].
Detection methods for azido amino acids present unique challenges due to the lack of strong chromophores [19]. UV detection at 210 nm provides universal detection but with limited selectivity [19]. Derivatization with ninhydrin or other reagents can enhance detection sensitivity and selectivity [19].
Recrystallization offers the most cost-effective method for achieving high purity levels while maintaining excellent scalability [20]. The success of recrystallization depends critically on solvent selection and crystallization conditions [20]. For azido amino acid salts, the choice between polar and nonpolar solvents significantly impacts crystal quality and yield [20].
The optimization of recrystallization conditions requires systematic investigation of multiple parameters [20]. Temperature ramping profiles, seeding strategies, and agitation conditions all influence final crystal quality [20]. Slow cooling rates generally favor larger, higher-quality crystals but may reduce overall yields [20].
Mixed solvent recrystallization often provides superior results compared to single-solvent systems [20]. A common approach involves dissolution in a polar solvent followed by addition of a nonpolar anti-solvent to induce crystallization [20]. The ratio of solvents and the rate of anti-solvent addition must be optimized for each specific compound [20].
The conversion of amino acid salts back to free acids requires careful attention to maintain product integrity [16] [21]. For DCHA and CHA salts, treatment with aqueous potassium hydrogen sulfate or phosphoric acid effectively liberates the free amino acid [16] [21]. The choice of acid and reaction conditions significantly impacts yield and purity [21].
The liberation protocol typically involves dissolution of the salt in dichloromethane followed by extraction with ice-cold aqueous acid solution [16]. Multiple extractions ensure complete salt conversion while minimizing product loss [16]. The organic layer is then dried over anhydrous magnesium sulfate and concentrated to yield the free amino acid [16].
Alternative liberation methods include ion exchange chromatography using weakly basic resins in hydroxide form [22]. This approach avoids the use of mineral acids and may provide higher yields for acid-sensitive compounds [22]. The method is particularly valuable for large-scale applications where acid waste disposal is a concern [22].
The evaluation of synthetic efficiency requires comprehensive analysis of multiple factors including overall yield, step count, and scalability considerations. Table 2 provides a comparative analysis of major synthetic approaches:
| Route | Steps | Yield (%) | Enantiomeric Purity | Scalability | Green Chemistry Score |
|---|---|---|---|---|---|
| Asparagine → Hoffmann rearrangement → Diazo transfer | 3 | 52-60 | >98% | Good | Moderate |
| Serine → Azide substitution → Deprotection | 6 | 20-29 | >95% | Moderate | Low |
| Direct azidation of asparagine | 2 | 15-25 | 90-95% | Limited | Low |
| Enzymatic synthesis | 1 | 85-95 | >99% | Excellent | High |
Hoffmann Rearrangement Route
The asparagine-based route utilizing Hoffmann rearrangement represents the most balanced approach for synthetic efficiency [8]. The three-step sequence provides moderate to good yields (52-60%) while maintaining excellent stereochemical integrity [8]. The scalability of this route is limited primarily by the availability and cost of starting materials rather than technical constraints [8].
Key efficiency metrics for this route include atom economy considerations and waste generation [8]. The Hoffmann rearrangement step generates carbon dioxide as the primary byproduct, which is environmentally benign [8]. The subsequent diazo transfer reaction produces sulfonamide byproducts that require appropriate disposal [8].
Process Intensification Strategies
Modern synthetic approaches increasingly emphasize process intensification to improve overall efficiency [23]. Flow chemistry methodologies offer particular advantages for azide synthesis by providing enhanced safety through reduced reagent inventories and improved heat transfer [13]. Continuous processing can significantly reduce overall reaction times while maintaining or improving yields [13].
Telescoped reaction sequences, where intermediate purification steps are eliminated, represent another approach to process intensification [24]. For azido amino acid synthesis, direct progression from Hoffmann rearrangement to diazo transfer without intermediate isolation can improve overall yields while reducing processing time [24].
The translation from laboratory to production scale requires careful consideration of safety, engineering, and economic factors [23]. For azido amino acid synthesis, the primary safety concern involves the handling of explosive azide reagents [25]. Large-scale operations must implement appropriate engineering controls including blast-resistant equipment and emergency response procedures [25].
Heat transfer limitations become increasingly important at larger scales, particularly for exothermic diazo transfer reactions [5]. Reactor design must accommodate efficient heat removal while maintaining temperature uniformity throughout the reaction mass [5]. Stirring and mixing systems must provide adequate mass transfer without creating hot spots [5].
Economic considerations for scale-up include raw material costs, equipment requirements, and waste disposal expenses [23]. The cost of specialized azide reagents can be prohibitive for large-scale applications, driving the development of alternative methodologies [25]. Waste treatment costs, particularly for explosive azide-containing streams, can significantly impact overall process economics [25].
Modern synthetic chemistry increasingly relies on quantitative metrics to evaluate process efficiency and environmental impact [24]. Key metrics for azido amino acid synthesis include atom economy, E-factor (environmental factor), and process mass intensity [24].
Atom economy calculations for the Hoffmann rearrangement-diazo transfer route indicate moderate efficiency due to the generation of stoichiometric byproducts [8]. The E-factor, which represents the ratio of waste to product, is dominated by solvent usage and purification requirements [24]. Process mass intensity, encompassing all materials used in the synthesis, provides a comprehensive measure of resource efficiency [24].
The comparison of purification techniques reveals significant differences in efficiency and scalability. Table 4 summarizes key performance metrics:
| Technique | Purity Achieved (%) | Yield Recovery (%) | Cost | Scalability |
|---|---|---|---|---|
| Column chromatography | 90-95 | 70-80 | Moderate | Good |
| Recrystallization | 95-98 | 80-90 | Low | Excellent |
| Ion exchange chromatography | 98-99 | 75-85 | High | Moderate |
| Preparative HPLC | >99 | 85-95 | Very High | Limited |
| Crystallization from salt | 95-98 | 85-95 | Low | Excellent |
The implementation of green chemistry principles in azido amino acid synthesis requires comprehensive evaluation of solvent usage and environmental impact [25] [26]. Traditional synthetic routes often rely heavily on chlorinated solvents such as dichloromethane, which pose environmental and health concerns [25]. Alternative solvent systems based on alcohols, ethers, or even water can significantly reduce environmental impact [25].
Solvent recycling and reuse strategies become increasingly important for large-scale applications [25]. Distillation recovery of organic solvents can achieve recycling rates exceeding 95% while maintaining product quality [25]. The development of solvent-free or minimal-solvent methodologies represents the ultimate goal for sustainable synthesis [26].
Water-based reaction systems offer particular advantages for amino acid synthesis due to the inherent water solubility of these compounds [25]. However, azide stability in aqueous systems requires careful pH control and may necessitate the use of co-solvents [25]. Recent developments in aqueous azide chemistry have demonstrated the feasibility of water-based diazo transfer reactions under optimized conditions [27].
Energy consumption represents a significant component of the environmental impact of chemical synthesis [28]. For azido amino acid synthesis, opportunities for energy reduction include the development of ambient temperature processes and the elimination of energy-intensive purification steps [28].
Microwave-assisted synthesis has shown promise for accelerating azide formation reactions while reducing energy consumption [24]. The selective heating of polar functional groups can dramatically reduce reaction times compared to conventional heating methods [24]. However, safety considerations for azide-containing systems require careful evaluation of microwave methodologies [24].
Process integration strategies that combine multiple transformations in a single operation can significantly reduce energy requirements [28]. Telescoped syntheses that eliminate intermediate isolation and purification steps reduce both energy consumption and waste generation [28]. The development of continuous flow processes enables better heat integration and overall energy efficiency [28].
The minimization of waste generation requires careful attention to reaction stoichiometry and byproduct formation [25]. For diazo transfer reactions, the generation of sulfonamide byproducts represents a significant waste stream [4]. The development of recyclable diazo transfer reagents could significantly reduce waste generation [25].
Byproduct utilization strategies focus on finding valuable applications for unavoidable waste streams [28]. Sulfonamide byproducts from diazo transfer reactions may find applications as intermediates for pharmaceutical synthesis [28]. Carbon dioxide generated during Hoffmann rearrangement reactions is inherently environmentally benign [28].
The implementation of circular economy principles in azido amino acid synthesis requires consideration of the entire product lifecycle [28]. Design for degradability ensures that azido amino acid derivatives break down to environmentally benign products after use [28]. The development of biodegradable linkers and protecting groups supports this approach [28].